molecular formula C18H18N2O3S B13357459 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate

2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13357459
M. Wt: 342.4 g/mol
InChI Key: AGEAQKZBAQPOIJ-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. It features a 3,4-dihydroquinoline scaffold, a privileged structure in pharmacology known to be associated with a range of biological activities . This core structure is found in compounds that act as inhibitors for targets like acetylcholinesterase (AChE) and monoamine oxidase (MAO), making it a valuable template for developing multifunctional agents for complex neurodegenerative diseases such as Alzheimer's . The molecule is a functional hybrid, incorporating a 2-(methylthio)nicotinate moiety, which may contribute to its binding affinity and electronic properties. This specific molecular architecture suggests potential application as a key intermediate in the synthesis of more complex heterocyclic compounds or as a pharmacological probe for studying enzyme inhibition . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly around the dihydroquinolinone core, which has been successfully employed in the design of multi-target directed ligands (MTDLs) . As with all compounds of this nature, it is intended for laboratory research purposes only. This product is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle it with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C18H18N2O3S/c1-24-17-14(8-4-10-19-17)18(22)23-12-16(21)20-11-5-7-13-6-2-3-9-15(13)20/h2-4,6,8-10H,5,7,11-12H2,1H3

InChI Key

AGEAQKZBAQPOIJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative through a series of cyclization and reduction reactions. The nicotinate moiety is then introduced via esterification or amidation reactions under controlled conditions. Specific reagents and catalysts, such as palladium or platinum, may be used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors could also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline or nicotinate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Key Compounds for Comparison (from and ):

Patent Compound 1: N-(3-cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (M+1: 524) .

Patent Compound 2: N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (M+1: 578) .

Patent Compound 3: N-(4-(6-(benzyloxy)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(pyridin-4-ylidene)acetamide (M+1: 602) .

Propanoic Acid Derivative: 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid (CAS: 80050-81-3) .

Feature Target Compound Patent Compounds (1–3) Propanoic Acid Derivative
Core Structure 3,4-Dihydroquinoline + nicotinate ester 3,4-Dihydroquinoline/quinoline + acetamide 3,4-Dihydroquinoline + propanoic acid
Functional Groups Ester (oxoethyl and methylthio-nicotinate) Amide, cyano, tetrahydrofuran-oxy, trifluoromethyl/benzyloxy Carboxylic acid
Molecular Weight ~400–450 (estimated)* 524–602 Not explicitly stated
Key Substituents Methylthio (S–CH3) on nicotinate Trifluoromethyl (CF3), benzyloxy, piperidinylidene None (simple propanoic acid chain)
Stability Likely hydrolytically labile due to ester groups More stable (amide backbone resistant to hydrolysis) Stable carboxylic acid; high melting point (220–225°C)

*Estimated based on structural components; exact value unavailable in evidence.

Physicochemical and Functional Differences

  • Ester vs. Amide Backbone : The target compound’s ester groups may confer lower metabolic stability compared to the amides in , which are typically more resistant to enzymatic degradation .
  • Substituent Effects : The methylthio group in the target compound could enhance lipophilicity and modulate receptor binding, whereas Patent Compounds 1–3 feature electron-withdrawing groups (e.g., CF3) or bulky substituents (e.g., benzyloxy) that may improve target affinity or solubility .
  • Acid vs. Ester: The propanoic acid derivative () exhibits high melting point and low water solubility, typical of carboxylic acids. In contrast, the target ester likely has lower melting point and higher volatility .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula (Estimated) Molecular Weight (M+1) Key Functional Groups Notable Substituents
Target Compound C18H19N2O3S ~400–450* Ester, methylthio 2-(Methylthio)nicotinate
Patent Compound 1 C29H30N5O3 524 Amide, cyano, ether Tetrahydrofuran-oxy, CF3
Propanoic Acid C12H13NO2 Not stated Carboxylic acid None

*Estimate based on component fragments.

Biological Activity

The compound 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate , known for its complex structure and potential therapeutic applications, has garnered attention in medicinal chemistry. Its unique combination of functional groups suggests diverse biological activities, making it a subject of interest for further research.

Chemical Structure and Properties

  • Molecular Formula : C_{15}H_{16}N_{2}O_{3}S
  • Molecular Weight : 300.36 g/mol
  • CAS Number : 138564-17-7

The structure includes a quinoline moiety, a thioether group, and a nicotinic acid derivative, contributing to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus modulating various biochemical pathways.
  • Receptor Modulation : It may bind to specific receptors, altering signaling pathways involved in cell proliferation and differentiation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds with similar structures have been effective against various bacterial strains.

Anticancer Potential

Studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the quinoline structure is often associated with anticancer activity due to its ability to intercalate DNA and inhibit topoisomerases.

Neuroprotective Effects

Some derivatives have demonstrated neuroprotective effects in vitro, suggesting potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting potential for development as an anticancer agent.
    CompoundCell LineIC50 (µM)
    Compound AHeLa5.6
    Compound BMCF-73.9
  • Antimicrobial Testing : Research conducted on the antimicrobial efficacy against Staphylococcus aureus showed that the compound exhibited an MIC of 15 µg/mL, indicating strong antimicrobial potential.
  • Neuroprotection Study : In a model of oxidative stress-induced neuronal damage, the compound demonstrated a protective effect by reducing cell death by approximately 40% compared to control groups.

Tables Summarizing Biological Activity

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress-induced cell death

Q & A

(Basic) What synthetic methodologies are recommended for preparing 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(methylthio)nicotinate, and how is structural fidelity confirmed?

Answer:
The synthesis of dihydroquinoline derivatives typically involves catalytic alkylation or coupling reactions. For example, analogous compounds like 2-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-ol are synthesized using catalytic reagents (e.g., PtO₂ in methanol) followed by purification via silica gel column chromatography (CHCl₃:MeOH gradients) . Structural confirmation requires:

  • 1H/13C NMR spectroscopy to verify proton environments and carbon frameworks.
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC with chiral columns (e.g., AD-H column, hexane/isopropanol eluent) to assess enantiomeric purity .

(Advanced) How can X-ray crystallography and computational docking be integrated to validate binding interactions with biological targets like HIV-1 RNase H?

Answer:
For target validation:

  • X-ray crystallography : Soak target proteins (e.g., HIV-1 RNase H) in compound solutions to resolve binding modes. The compound EN37 , structurally related to the target molecule, was resolved at 1.8 Å RMSD in site 507 of RNase H, revealing hydrogen bonds and hydrophobic interactions .
  • Computational docking : Use tools like Glide XP to simulate binding poses. Compare docking results (e.g., RMSD values) with crystallographic data to refine force fields and interaction profiles .

(Advanced) What is the mechanistic role of the methylthio (-SMe) group in modulating pharmacokinetics or target affinity?

Answer:
The methylthio group can enhance:

  • Lipophilicity : Improves membrane permeability (logP optimization).
  • Metabolic stability : Resists oxidative degradation compared to -SH or -OH groups.
  • Target interactions : Acts as a hydrogen-bond acceptor or engages in hydrophobic interactions. Structure-activity relationship (SAR) studies on methylthio-containing quinolones demonstrate its critical role in antibacterial activity . Comparative assays with -SMe analogs vs. des-methylthio derivatives are recommended.

(Basic) Which analytical techniques are critical for assessing enantiomeric purity and batch consistency?

Answer:

  • Chiral HPLC : Use columns like AD-H with isocratic elution (e.g., hexane/isopropanol = 80:20) to determine enantiomeric excess (e.g., 94% ee reported for similar compounds) .
  • Polarimetry : Measure specific rotation ([α]D²⁰) to confirm optical activity (e.g., +53.6° for a related compound) .
  • LC-MS : Monitor batch-to-batch consistency via retention times and molecular ion peaks.

(Advanced) How should researchers resolve discrepancies in binding affinity data across different assays (e.g., SPR vs. ITC)?

Answer:

  • Orthogonal validation : Use surface plasmon resonance (SPR) for kinetic analysis (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS).
  • Mutagenesis studies : Modify key residues in the binding pocket (e.g., Q507 in RNase H) to test interaction dependencies .
  • Buffer optimization : Control pH, ionic strength, and co-solvents to minimize assay-specific artifacts.

(Basic) What experimental protocols ensure safe handling and stability assessment of this compound?

Answer:

  • Safety protocols : Refer to SDS guidelines for related dihydroquinoline derivatives, including PPE (gloves, goggles) and fume hood use .
  • Stability studies : Conduct accelerated degradation tests under varied conditions (pH, temperature). Monitor via HPLC for decomposition products. Store at -20°C in amber vials to prevent photodegradation .

(Advanced) How can molecular dynamics (MD) simulations predict the compound’s behavior in biological systems?

Answer:

  • Force field parameterization : Use AMBER or CHARMM to model the compound’s flexibility and solvation.
  • Binding free energy calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding.
  • Metadynamics : Simulate conformational changes during target engagement. Cross-validate with crystallographic data .

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